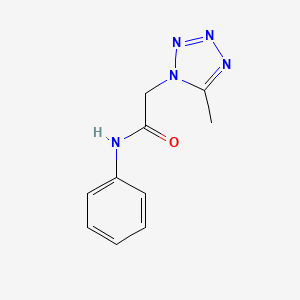
2-(5-methyl-1H-tetrazol-1-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methyl-1H-tetrazol-1-yl)-N-phenylacetamide is a chemical compound that has been the subject of various scientific studies due to its potential biological activities and chemical properties. Research has focused on its synthesis, molecular structure, and various chemical and physical properties to explore its applications in different fields of science.
Synthesis Analysis
The synthesis of tetrazole derivatives, including compounds similar to 2-(5-methyl-1H-tetrazol-1-yl)-N-phenylacetamide, involves multi-step chemical processes. These processes often aim to improve the compound's drug-like properties, such as solubility and potency, through structural modifications (Shukla et al., 2012). For example, analogs have been synthesized to retain potency while improving solubility, demonstrating the versatility and potential for modifications of the tetrazole backbone.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(5-methyl-1H-tetrazol-1-yl)-N-phenylacetamide has been determined through various spectroscopic methods, including X-ray crystallography. These studies reveal the compound's conformation and the impact of different substituents on its overall structure and potential biological activity (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of tetrazole derivatives encompasses a range of reactions, including amidation, which is pivotal for synthesizing various N-phenylacetamide derivatives. These reactions are crucial for modifying the compound's chemical properties and enhancing its biological activities (Mohammadi-Farani et al., 2014).
Physical Properties Analysis
The physical properties of tetrazole derivatives, such as solubility, melting points, and pKa values, are essential for understanding the compound's behavior in different environments. These properties can significantly influence the compound's application and effectiveness in various scientific and industrial fields (Duran & Canbaz, 2013).
科学的研究の応用
Glutaminase Inhibition
A study by Shukla et al. (2012) discusses the development of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, which is relevant to the context of 2-(5-methyl-1H-tetrazol-1-yl)-N-phenylacetamide. The research found that some analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, exhibited similar potency to BPTES but with better solubility. These compounds showed potential in inhibiting the growth of human lymphoma B cells both in vitro and in mouse models (Shukla et al., 2012).
Anticancer Activity
Evren et al. (2019) synthesized and studied N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity. The study indicated that these compounds, including 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, showed high selectivity and apoptosis-inducing effects in human lung adenocarcinoma cells, suggesting potential applications in cancer treatment (Evren et al., 2019).
Continuous Flow Synthesis
Gutmann et al. (2012) explored the safe generation and utilization of hydrazoic acid in continuous flow reactors for synthesizing various compounds, including 5-substituted-1H-tetrazoles. This process is relevant for the synthesis of compounds like 2-(5-methyl-1H-tetrazol-1-yl)-N-phenylacetamide, providing a safer and more efficient method for its production (Gutmann et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(5-methyltetrazol-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-8-12-13-14-15(8)7-10(16)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJRANPTSFPZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6895249 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[3-(3-thienyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526462.png)
![3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanenitrile](/img/structure/B5526466.png)
![2-[(4'-methyl-4-biphenylyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5526472.png)
![2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate](/img/structure/B5526483.png)
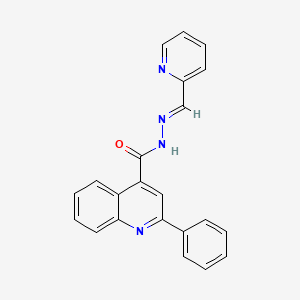
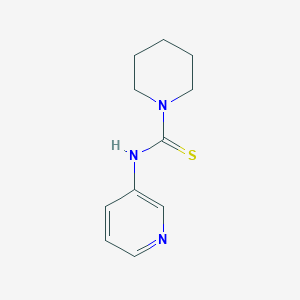

![3-(5-bromo-2-furyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5526521.png)
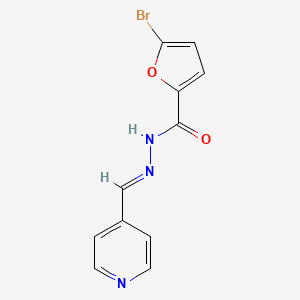
![2-{[(benzylthio)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B5526550.png)
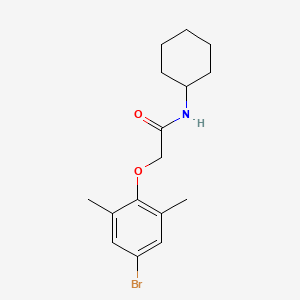
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5526571.png)
![5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5526574.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5526581.png)